molecular formula C13H18O3 B8367179 4-Methoxy-3-(4-methoxy-butyl)-benzaldehyde

4-Methoxy-3-(4-methoxy-butyl)-benzaldehyde

Cat. No.: B8367179
M. Wt: 222.28 g/mol
InChI Key: TTYYPYISIMGOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(4-methoxy-butyl)-benzaldehyde is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-methoxy-3-(4-methoxybutyl)benzaldehyde

InChI

InChI=1S/C13H18O3/c1-15-8-4-3-5-12-9-11(10-14)6-7-13(12)16-2/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

TTYYPYISIMGOPP-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-methoxy-2-(4-methoxy-butyl)-benzene (8.10 g, 29.7 mmol; described in EP0678 503 B1) in absolute THF (170 mL), cooled to −78° C., is added dropwise over 30 min and under an argon atmosphere a 1.6M solution of n-butyllithium in hexane (20.4 mL, 32.6 mmol). After stirring for 5 min, a mixture of DMF (5.03 mL, 65.2 mmol) in THF (20 mL) is added over 30 min at −78° C. Stirring is continued over 15 min at −78° C., and the reaction mixture is gradually warmed and stirred for an additional hour at room temperature before quenching with 1N HCl. The aqueous layer is extracted with diethyl ether (3×200 mL), the combined organics are dried (Na2SO4) and concentrated. Purification by flash chromatography on silica gel (hexane/AcOEt 4:1) gives the title compound as yellowish oil. TLC, Rf (hexane/AcOEt 4:1)=0.27. MS: 223.2 [M+H]+. 1H-NMR (CDCl3): δ 1.6-1.74 (m, 4H) 2.70 (t, 2H), 3.37 (s, 3H), 3.43 (t, 2H), 3.96 (s, 3H), 6.99 (dd, 1H), 7.73 (d, 1H), 7.76 (dd, 1H), 9.70 (s, 1H) ppm.
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503 B1
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solution
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20.4 mL
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5.03 mL
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20 mL
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170 mL
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